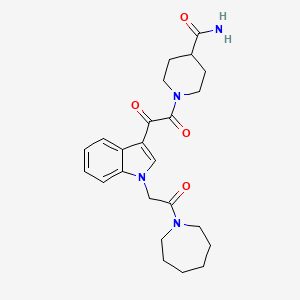

![molecular formula C23H19Cl2NO2 B2973104 (E)-N-(4-chlorobenzyl)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-2-propenamide CAS No. 477871-18-4](/img/structure/B2973104.png)

(E)-N-(4-chlorobenzyl)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-2-propenamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

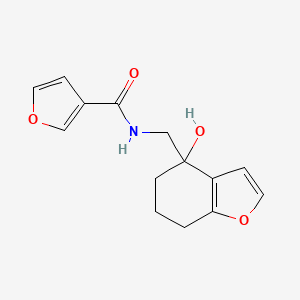

The compound “(E)-N-(4-chlorobenzyl)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-2-propenamide” is a complex organic molecule. It contains two chlorobenzyl groups, one of which is attached to a phenyl ring via an ether linkage. The other is attached to a propenamide group via an amide linkage .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the ether and amide bonds. The chlorobenzyl groups could potentially be introduced via a nucleophilic aromatic substitution reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the chlorobenzyl, phenyl, and propenamide groups. The “(E)” in the name indicates the configuration of the double bond in the propenamide group .Chemical Reactions Analysis

As an organic compound, “(E)-N-(4-chlorobenzyl)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-2-propenamide” could potentially undergo a variety of chemical reactions. The presence of the ether and amide groups could make it susceptible to reactions such as hydrolysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, stability, and reactivity would be influenced by the presence and arrangement of the chlorobenzyl, phenyl, and propenamide groups .科学研究应用

Organic Synthesis Intermediates

This compound can serve as an intermediate in the synthesis of various organic molecules. Its structure contains functional groups that are amenable to further chemical reactions, such as the boronic acid group, which is useful in Suzuki coupling reactions . These reactions are pivotal in creating carbon-carbon bonds, a fundamental step in constructing complex organic molecules for pharmaceuticals and materials science.

Pharmaceutical Research

In pharmaceutical research, the compound’s chlorobenzyl and propenamide moieties may be explored for their biological activity. Similar structures have been investigated for their potential as inhibitors of certain enzymes or receptors . This could lead to the development of new therapeutic agents targeting diseases where these enzymes or receptors play a crucial role.

Material Science

The presence of phenylboronic acid derivatives in the compound suggests its utility in material science, particularly in the creation of sensing materials for biological detection . Phenylboronic acids can form reversible covalent bonds with sugars, which is useful in developing sensors for glucose or other saccharides.

Green Chemistry

Compounds with similar structures have been used in green chemistry applications , such as in the Diels-Alder reaction as part of a multi-step synthesis process that adheres to principles of atom economy and waste reduction . This aligns with the growing need for environmentally friendly chemical processes.

Chemical Education

Due to its complexity and versatility, this compound can be used in educational settings to teach advanced organic chemistry concepts. It can be employed in laboratory courses to demonstrate synthetic techniques, purification methods, and analytical tools like NMR spectroscopy .

Agricultural Chemistry

While not directly related to the compound , chlorobenzyl derivatives are sometimes used in the synthesis of agrochemicals . Research into similar compounds could lead to the development of new pesticides or herbicides with improved efficacy and safety profiles.

未来方向

属性

IUPAC Name |

(E)-3-[4-[(3-chlorophenyl)methoxy]phenyl]-N-[(4-chlorophenyl)methyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19Cl2NO2/c24-20-9-4-18(5-10-20)15-26-23(27)13-8-17-6-11-22(12-7-17)28-16-19-2-1-3-21(25)14-19/h1-14H,15-16H2,(H,26,27)/b13-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCYPDTNNLQMRTK-MDWZMJQESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)COC2=CC=C(C=C2)C=CC(=O)NCC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)COC2=CC=C(C=C2)/C=C/C(=O)NCC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(4-chlorobenzyl)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-2-propenamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2973024.png)

![N-[1-(1H-benzimidazol-2-yl)ethyl]-4-chlorobenzamide](/img/structure/B2973027.png)

![(Z)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide](/img/structure/B2973034.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2973041.png)

![N1-(2-methoxyphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2973042.png)